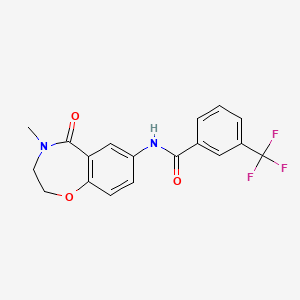

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a benzoxazepin derivative featuring a benzamide substituent modified with a trifluoromethyl (-CF₃) group at the 3-position.

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-23-7-8-26-15-6-5-13(10-14(15)17(23)25)22-16(24)11-3-2-4-12(9-11)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHFARFGAZUMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine core and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of 300.28 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted that similar benzoxazepines can inhibit squalene synthase, which plays a crucial role in cholesterol biosynthesis .

- Modulation of Receptor Activity : Compounds in this class may modulate the activity of certain receptors associated with neurotransmission and immune responses. This modulation can affect downstream signaling pathways critical for cellular function .

- Antitumor Activity : Some studies have suggested that benzoxazepine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines; induces apoptosis in sensitive cells. |

| Enzyme Inhibition | Potential inhibition of squalene synthase and other metabolic enzymes involved in lipid metabolism. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways. |

Case Studies

- Antitumor Evaluation : A study evaluated the anticancer properties of a related compound in vitro against various human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM .

- Neuroprotection Research : In vivo studies demonstrated that benzoxazepine derivatives provided neuroprotective effects in models of neurodegeneration by reducing markers of oxidative stress and inflammation .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed favorable absorption and distribution characteristics for compounds in this class, suggesting potential for therapeutic applications .

Scientific Research Applications

Treatment of Diabetes

Recent studies have highlighted the efficacy of compounds related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide in managing diabetes. Specifically, derivatives of this compound have been shown to exhibit anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in preclinical models. For instance, a patent (EP2247587B1) discusses the use of similar benzoxazepine derivatives for the treatment and prevention of both Type 1 and Type 2 diabetes .

Anti-obesity Effects

In addition to its anti-diabetic properties, this compound has been investigated for its potential role in obesity management. The mechanism involves modulation of metabolic pathways that regulate fat storage and energy expenditure. By influencing these pathways, compounds derived from benzoxazepines may help in weight reduction and management of obesity-related complications .

Molecular Mechanisms

The molecular structure of this compound allows it to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development. The compound's ability to modulate specific receptors involved in glucose metabolism and fat storage is critical for its therapeutic effects .

Case Studies

Clinical Trials

Further clinical trials are necessary to validate the efficacy and safety of this compound in humans. Investigations should focus on long-term effects and potential side effects associated with chronic use.

Structural Modifications

Exploration of structural modifications may lead to more potent analogs with improved therapeutic profiles. Understanding the structure–activity relationship will be crucial for optimizing the pharmacological properties of these compounds.

Comparison with Similar Compounds

Structural Comparison

The target compound differs from its analogs primarily in the substituent on the benzamide moiety. A comparative analysis is outlined below:

| Compound Name | Benzamide Substituent | Core Structure | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide (Target) | 3-(trifluoromethyl) | Benzoxazepin | C₁₈H₁₅F₃N₂O₃* | ~364.3* | Not provided |

| BI96214: 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide | 4-ethoxy | Benzoxazepin | C₁₉H₂₀N₂O₄ | 340.37 | 921995-66-6 |

| BG13467: N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | 2,1,3-benzothiadiazole-5-yl | Benzoxazepin + benzothiadiazole | C₁₇H₁₄N₄O₃S | 354.38 | 1206989-09-4 |

*The molecular formula and weight for the target compound are inferred based on structural similarity to BI96214, with substitution of the ethoxy group (-OC₂H₅) for trifluoromethyl (-CF₃).

Key Observations :

- BG13467 replaces the benzamide with a benzothiadiazole-carboxamide , incorporating sulfur and additional nitrogen atoms. This heteroaromatic system may confer distinct electronic properties and solubility profiles .

Physicochemical and Functional Implications

- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) relative to BI96214’s ethoxy substituent, which could improve membrane permeability but reduce aqueous solubility.

- Metabolic Stability : The -CF₃ group in the target compound may resist oxidative metabolism better than the ethoxy group in BI96214, which is prone to demethylation .

Research and Development Context

While BI96214 and BG13467 are cataloged as research chemicals, their structural differences highlight trends in drug design:

- BI96214 : The ethoxy group may prioritize solubility over potency, making it suitable for preliminary in vitro studies .

- Target Compound : The trifluoromethyl group’s balance of lipophilicity and stability positions it as a candidate for lead optimization in CNS or oncology targets, though empirical data is needed.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Key Reagents | Critical Conditions | Yield Influencers |

|---|---|---|---|

| 1 | O-benzyl hydroxylamine HCl, K₂CO₃ | 0–5°C, CH₂Cl₂/H₂O biphasic | pH > 9, vigorous stirring |

| 2 | Trifluoromethylbenzoyl chloride | Anhydrous CH₃CN, N₂ atmosphere | Slow reagent addition, exclusion of moisture |

Basic: Which spectroscopic techniques are prioritized for structural confirmation, and how can conflicting data be resolved?

Answer:

- Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (including DEPT-135) confirm the benzoxazepine ring and trifluoromethylbenzamide connectivity. For example, the amide proton appears as a singlet near δ 10–12 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.1234 for C₁₉H₁₆F₃N₂O₃).

- Conflict Resolution :

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| Benzoxazepine C=O | - | ~170–175 |

| Trifluoromethyl | - | ~120–125 (q, J = 288 Hz) |

| Amide NH | 10.5–11.5 (s) | - |

Advanced: How can computational methods streamline reaction pathway optimization?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

- Map Reaction Pathways : Identify transition states for benzoxazepine ring closure using software like Gaussian or ORCA .

- Screen Conditions : Use ICReDD’s reaction path search to predict optimal solvents, catalysts, and temperatures. For example, acetonitrile’s polarity stabilizes intermediates in acylation steps .

- Feedback Loops : Experimental kinetics data refine computational models, reducing trial-and-error iterations by >30% .

Advanced: What strategies mitigate instability during synthesis and storage?

Answer:

- Synthesis :

- Storage :

Basic: What safety protocols are essential for handling reactive intermediates?

Answer:

Advanced: How to resolve contradictions in proposed reaction mechanisms?

Answer:

- Mechanistic Probes :

- Computational Validation : Simulate alternative pathways (e.g., concerted vs. stepwise ring closure) and match activation energies to experimental Arrhenius plots .

Advanced: How can chemical software enhance reproducibility in multi-step syntheses?

Answer:

- Electronic Lab Notebooks (ELNs) : Track reagent batches and reaction conditions to identify variability sources.

- Process Simulation Tools : Aspen Plus or COMSOL model heat/mass transfer for scale-up consistency .

- Machine Learning : Train models on historical data to predict optimal conditions for high-yielding steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.